Structural and Synthetic Profiling of Phenyl 2-Hydroxy-5-Methoxybenzoate: A Technical Guide
Structural and Synthetic Profiling of Phenyl 2-Hydroxy-5-Methoxybenzoate: A Technical Guide
Executive Summary
As drug development and complex organic synthesis increasingly rely on precisely tuned aromatic building blocks, understanding the structural and electronic nuances of these molecules is paramount. Phenyl 2-hydroxy-5-methoxybenzoate (CAS: 10268-66-3) is a highly functionalized salicylate ester that serves as a critical intermediate in chemical biology and medicinal chemistry. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and the advanced catalytic methodologies required for its synthesis.
Molecular Architecture & Chemical Structure
The chemical identity of phenyl 2-hydroxy-5-methoxybenzoate is defined by its highly substituted aromatic core. Its SMILES string is COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2.
The molecule is constructed from three primary functional domains, each contributing specific physicochemical behaviors:
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The Salicylate Core (2-Hydroxybenzoate): The presence of a hydroxyl group at the ortho position (C2) relative to the ester carbonyl dictates the molecule's primary conformational state.
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The C5 Methoxy Group (-OCH₃): Acting as an electron-donating group (EDG) via resonance, this moiety significantly alters the electron density of the aromatic ring.
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The Phenyl Ester Linkage: Unlike aliphatic esters, phenyl esters possess unique hydrolytic profiles due to the stability of the phenoxide leaving group.
Fig 1: Structural deconstruction of phenyl 2-hydroxy-5-methoxybenzoate.
Mechanistic Insights: Causality of Structure
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Conformational Locking via Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction locks the benzoate ring into a planar conformation, masking the polar hydroxyl group from the surrounding solvent. Consequently, this structural feature artificially increases the molecule's lipophilicity (LogP), a critical factor in membrane permeability for drug design.
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Hydrolytic Stability Tuning: The C5-methoxy group is not merely a structural appendage; it actively modulates the reactivity of the ester. Research into related cycloSaligenyl prodrugs demonstrates that electron-donating groups at the C5 position stabilize the phenol ester bond, thereby decreasing the rate of hydrolysis compared to unsubstituted or halogen-substituted analogs (1)[1].
Physicochemical Profile
To facilitate experimental design, the core quantitative data for phenyl 2-hydroxy-5-methoxybenzoate is summarized below. These predicted values guide solvent selection and purification strategies (2)[2].
| Property | Value |
| IUPAC Name | Phenyl 2-hydroxy-5-methoxybenzoate |
| CAS Registry Number | 10268-66-3 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Predicted Density | 1.3 ± 0.1 g/cm³ |
| Predicted Boiling Point | 387.6 ± 27.0 °C at 760 mmHg |
| Predicted Flash Point | 146.8 ± 17.2 °C |
Synthetic Methodologies
Synthesizing phenyl esters from electron-rich salicylic acids presents a unique thermodynamic challenge. Phenols are inherently poor nucleophiles due to the delocalization of their oxygen lone pair into the aromatic ring. Therefore, direct acid-catalyzed Fischer esterification is highly inefficient.
Method A: Steglich Esterification (Classical Route)
To overcome the poor nucleophilicity of phenol, the carboxylic acid must be heavily activated. Using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows for the formation of a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst, forming an N-acylpyridinium species that the weak phenol nucleophile can successfully attack.
Method B: Pd(II)-Catalyzed Oxidative Alkoxycarbonylation (Advanced Route)
For late-stage functionalization, modern synthesis relies on transition-metal catalysis. A breakthrough method involves the Pd(II)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives using carbon monoxide (CO) and alcohols/phenols (3)[3].
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Causality of the Catalyst: The 2-phenoxypyridine acts as a bidentate directing group, anchoring the Pd(II) center in close proximity to the ortho C-H bond, forcing regioselective C-H activation.
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Carbonylation Logic: CO inserts into the resulting Pd-C bond to form an acyl-palladium intermediate, which is subsequently intercepted by phenol. Cu(OAc)₂ is employed as a terminal oxidant to regenerate the active Pd(II) species from Pd(0), closing the catalytic cycle.
Experimental Protocol: Pd-Catalyzed Synthesis
The following protocol outlines a self-validating system for the synthesis of phenyl 2-hydroxy-5-methoxybenzoate via Pd-catalysis. The inclusion of in-process controls (TLC/LC-MS) ensures the reaction causality is monitored in real-time.
Fig 2: Experimental workflow for Pd(II)-catalyzed oxidative alkoxycarbonylation.
Step-by-Step Methodology
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Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-phenoxypyridine derivative (0.2 mmol), phenol (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), and Cu(OAc)₂ (72.5 mg, 2.0 equiv).
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Atmosphere Exchange: Seal the tube and purge the atmosphere by evacuating and backfilling with a CO/O₂ gas mixture (via balloon) three times. Caution: CO is highly toxic; perform strictly inside a certified fume hood.
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Solvent Addition & Heating: Inject anhydrous solvent (e.g., DMF or Toluene, 2.0 mL) via syringe. Heat the reaction mixture to 100 °C in a pre-heated oil bath.
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In-Process Monitoring: After 12 hours, sample 10 µL of the mixture, dilute with ethyl acetate, and analyze via LC-MS or TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the efficiency of the C-H activation step.
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Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield pure phenyl 2-hydroxy-5-methoxybenzoate.
References
- Guidechem.10268-66-3 Phenyl 2-hydroxy-5-methoxybenzoate - Chemical Dictionary.
- Liu, B., Jiang, H., & Shi, B. (2014).Pd(II)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols. Organic & Biomolecular Chemistry (RSC Publishing), 12, 2538.
- National Institutes of Health (PMC).Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons.
- National Institutes of Health (PMC).New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria.
Sources
- 1. New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Pd(ii)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
